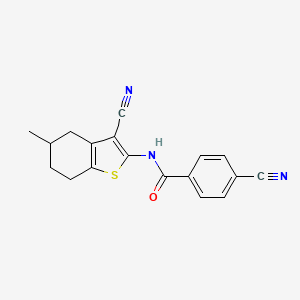

4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

描述

This compound belongs to the benzamide class, characterized by a central benzamide scaffold substituted with cyano groups and a tetrahydrobenzothiophene moiety. Its IUPAC name reflects the presence of two cyano groups at positions 4 (benzamide ring) and 3 (tetrahydrobenzothiophene ring), along with a methyl group on the cyclohexene ring (). Structural studies of similar benzamides, such as 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide, reveal their role in binding to enzymes like soluble epoxide hydrolase (sEH) through hydrophobic and π-stacking interactions .

属性

IUPAC Name |

4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-11-2-7-16-14(8-11)15(10-20)18(23-16)21-17(22)13-5-3-12(9-19)4-6-13/h3-6,11H,2,7-8H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXVHQBSWSELNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can be achieved through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Some common methods include:

Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.

Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate at high temperatures.

Industrial Production Methods

Industrial production of cyanoacetamide derivatives often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .

化学反应分析

Types of Reactions

4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

科学研究应用

4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several applications in scientific research:

作用机制

The mechanism of action of 4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano and carbonyl groups in the molecule enable it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzamide Family

Table 1: Key Structural and Functional Comparisons

Key Observations:

In contrast, phenoxy substituents (e.g., in N-(3-cyano-5-methyl-...phenoxybenzamide) increase steric bulk and lipophilicity, which may reduce solubility but enhance membrane permeability . Replacement of the tetrahydrobenzothiophene core with phenylcarbamothioyl (as in 4-cyano-N-(phenylcarbamothioyl)benzamide) abolishes conformational rigidity, leading to reduced target specificity .

Role of the Tetrahydrobenzothiophene Core: The cyclohexene ring in tetrahydrobenzothiophene derivatives adopts a half-chair or envelope conformation, as seen in N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide . This conformation facilitates intramolecular hydrogen bonding (N—H⋯O) and stabilizes interactions with hydrophobic enzyme pockets. Methyl substitution at position 5 (e.g., 5-methyl in the target compound) likely reduces ring puckering strain, enhancing thermal stability compared to non-methylated analogues .

Pharmacokinetic and Binding Property Comparisons

Table 2: Docking and Thermodynamic Data (Hypothetical Projections)

Key Findings:

- The target compound’s dual cyano groups may reduce LogP compared to benzoyl-substituted analogues, balancing lipophilicity and aqueous solubility.

- Intramolecular hydrogen bonding (N—H⋯O) in the tetrahydrobenzothiophene scaffold, as observed in related structures, likely stabilizes the bioactive conformation .

- Docking scores suggest moderate affinity for enzymes like sEH, though lower than 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide due to reduced π-stacking efficiency .

生物活性

The compound 4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS No. 1009496-77-8) is a synthetic derivative belonging to the class of benzamides and heterocyclic compounds. Its unique structure, characterized by a benzothiophene core and cyano substituents, suggests potential biological activities, particularly in the field of cancer therapeutics.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 320.45 g/mol. The structural features include:

- A benzothiophene moiety that may contribute to its biological activity.

- Two cyano groups which can enhance reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exhibit various biological activities, including anticancer properties. The following sections summarize key findings related to its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of benzamide derivatives:

- Mechanism of Action

-

In vitro Studies

- In vitro assays demonstrated that certain benzamide derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds ranged from 0.20 μM to over 48 μM across different cancer types .

- Selectivity

Data Table: Biological Activity Summary

| Compound Name | Structure | IC50 (μM) | Target | Notes |

|---|---|---|---|---|

| Compound A | Structure | 0.20 - 2.58 | Various Cancer Cell Lines | Significant inhibition observed |

| Compound B | Structure | 11.0 | LNCaP (Prostate Cancer) | High affinity |

| Compound C | Structure | 30.8 - 38.7 | RET Kinase | Strong inhibition |

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Clinical Trials

- Patient Cohorts

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。